molecular formula C14H11N B117812 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile CAS No. 80024-91-5

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Cat. No. B117812
CAS RN: 80024-91-5
M. Wt: 203.3 g/mol
InChI Key: NEBPTMCRLHKPOB-LHNTUAQVSA-N
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Description

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s a deuterated compound, which means it contains the isotope of hydrogen known as deuterium2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile. However, similar compounds are often synthesized through various organic chemistry reactions, such as palladium-catalyzed Suzuki reactions3.



Molecular Structure Analysis

The molecular formula of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is C8H7N2. The molecular weight is 124.19 g/mol2. However, the detailed molecular structure is not available in the current resources.



Chemical Reactions Analysis

Specific chemical reactions involving 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not available in the current resources. However, similar compounds are often involved in various organic reactions, such as cross-coupling reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not fully detailed in the current resources. However, it’s known that the compound has a molecular weight of 124.19 g/mol2.


Safety And Hazards

Specific safety and hazard information for 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is not available in the current resources. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of research and applications involving 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not specified in the current resources. However, deuterated compounds are often used in the pharmaceutical industry, suggesting potential applications in drug development2.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPTMCRLHKPOB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

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